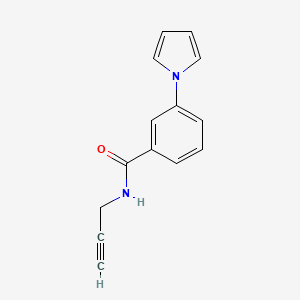
N-prop-2-ynyl-3-pyrrol-1-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-prop-2-ynyl-3-pyrrol-1-ylbenzamide, also known as P2Y14 receptor antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a potent antagonist of the P2Y14 receptor, which is a member of the purinergic receptor family. The P2Y14 receptor is known to be involved in various physiological processes, including inflammation, immune response, and cancer progression.
科学的研究の応用
N-prop-2-ynyl-3-pyrrol-1-ylbenzamide has been extensively studied for its potential applications in drug discovery. The N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor has been implicated in various diseases, including cancer, inflammation, and immune disorders. Therefore, the development of N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor antagonists has been a topic of interest in the scientific community. N-prop-2-ynyl-3-pyrrol-1-ylbenzamide has been shown to be a potent and selective antagonist of the N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor, making it a promising candidate for drug development.
作用機序
The N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP)-glucose. The activation of the N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor leads to the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. N-prop-2-ynyl-3-pyrrol-1-ylbenzamide acts as a competitive antagonist of the N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor, blocking the binding of UDP-glucose and inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-prop-2-ynyl-3-pyrrol-1-ylbenzamide has potent anti-inflammatory effects. In a study conducted on mice with acute lung injury, treatment with N-prop-2-ynyl-3-pyrrol-1-ylbenzamide resulted in a significant reduction in lung inflammation and injury. Additionally, N-prop-2-ynyl-3-pyrrol-1-ylbenzamide has been shown to inhibit the growth and migration of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of N-prop-2-ynyl-3-pyrrol-1-ylbenzamide is its selectivity for the N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor. This selectivity allows for more precise targeting of the receptor, reducing the risk of off-target effects. However, one limitation of N-prop-2-ynyl-3-pyrrol-1-ylbenzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-prop-2-ynyl-3-pyrrol-1-ylbenzamide. One potential application is in the development of anti-inflammatory drugs for the treatment of various inflammatory disorders, including acute lung injury, rheumatoid arthritis, and inflammatory bowel disease. Additionally, N-prop-2-ynyl-3-pyrrol-1-ylbenzamide may have potential applications in cancer therapy, as it has been shown to inhibit the growth and migration of cancer cells in vitro. Further studies are needed to investigate the efficacy and safety of N-prop-2-ynyl-3-pyrrol-1-ylbenzamide in these applications.
合成法
The synthesis of N-prop-2-ynyl-3-pyrrol-1-ylbenzamide involves the reaction of 3-bromo-4-fluorobenzonitrile with 2-(prop-2-yn-1-yl)pyrrole in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, which results in the formation of the desired product. The purity of the product is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
N-prop-2-ynyl-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-8-15-14(17)12-6-5-7-13(11-12)16-9-3-4-10-16/h1,3-7,9-11H,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGAPNJVKMXGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-ynyl-3-pyrrol-1-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

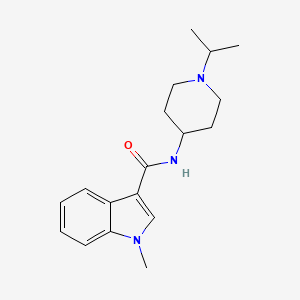
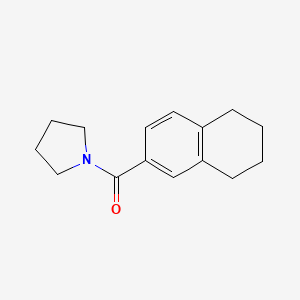
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)

![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
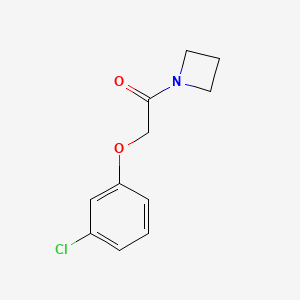
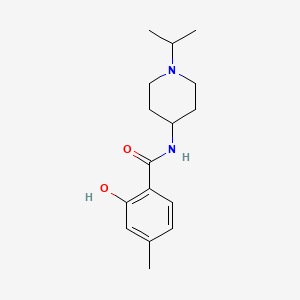

![ethyl (E)-2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7501250.png)